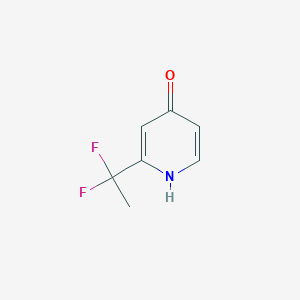

2-(1,1-Difluoroethyl)pyridin-4-OL

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of fluorinated pyridine derivatives is a topic of interest due to their utility in various chemical and pharmaceutical applications. For instance, the paper titled "2-(Trifluoromethylsulfonyloxy)pyridine as a Reagent for the Ketone Synthesis from Carboxylic Acids and Aromatic Hydrocarbons" describes the preparation of a reagent that can facilitate the synthesis of aromatic ketones, which could be analogous to the synthesis of ketone derivatives of 2-(1,1-Difluoroethyl)pyridin-4-OL.

Another relevant synthesis is detailed in "Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors" , where a five-step and two-pot procedure is developed for a difluoromethyl pyridine derivative. This process avoids the use of a sealed vessel for amination, which could be adapted for the synthesis of 2-(1,1-Difluoroethyl)pyridin-4-OL.

Molecular Structure Analysis

The molecular structure of fluorinated pyridines is crucial for their reactivity and potential applications. In "Polyhalogenated heterocyclic compounds. Macrocycles from perfluoro-4-isopropylpyridine" , X-ray crystallography is used to characterize macrocyclic systems containing pyridine sub-units. Such structural analysis techniques could be applied to determine the precise molecular geometry of 2-(1,1-Difluoroethyl)pyridin-4-OL.

Chemical Reactions Analysis

The reactivity of fluorinated pyridines is influenced by the presence of fluorine atoms, which can affect both the electronic and steric properties of the molecule. The paper "Synthesis of 4-trifluoromethyl 2-pyrones and pyridones through the Brønsted base-catalyzed Pechmann-type reaction with cyclic 1,3-diones" explores the synthesis of pyridones, which could provide insights into the types of chemical reactions that 2-(1,1-Difluoroethyl)pyridin-4-OL may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated pyridines are often unique due to the influence of the fluorine atoms. For example, "An eco-benign and highly efficient access to dihydro-1H-indeno[1,2-b]pyridines in 2,2,2-trifluoroethanol" discusses the use of trifluoroethanol as a solvent, which could be relevant for understanding the solubility and reaction conditions suitable for 2-(1,1-Difluoroethyl)pyridin-4-OL. Additionally, "Synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine" provides an example of a fluorinated pyridine with specific substituents, which could be compared to the physical properties of 2-(1,1-Difluoroethyl)pyridin-4-OL.

Safety And Hazards

properties

IUPAC Name |

2-(1,1-difluoroethyl)-1H-pyridin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO/c1-7(8,9)6-4-5(11)2-3-10-6/h2-4H,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSEOXILDUHSBRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=O)C=CN1)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,1-Difluoroethyl)pyridin-4-OL | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2517982.png)

![3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2517983.png)

![N-(4-isopropylphenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2517984.png)

![N-(2-Pyrazol-1-yl-2-thiophen-3-ylethyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2517985.png)

![N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2517989.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide](/img/structure/B2517992.png)

![Methyl 4-[(2-ethoxyphenyl)amino]quinoline-2-carboxylate](/img/structure/B2518000.png)

![2-Chloro-N-[2-(2,3-dihydroindol-1-ylsulfonyl)ethyl]acetamide](/img/structure/B2518001.png)